molecular formula C17H21NO2 B14164815 Nicotinic acid, 1-adamantylmethyl ester CAS No. 24813-27-2

Nicotinic acid, 1-adamantylmethyl ester

Cat. No.: B14164815
CAS No.: 24813-27-2
M. Wt: 271.35 g/mol
InChI Key: UUEREIOEDCBBID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 1-adamantylmethyl ester typically involves the esterification of nicotinic acid with 1-adamantylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 1-adamantylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of nicotinic acid, 1-adamantylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in research and industrial settings .

Properties

CAS No.

24813-27-2

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-adamantylmethyl pyridine-3-carboxylate

InChI

InChI=1S/C17H21NO2/c19-16(15-2-1-3-18-10-15)20-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2

InChI Key

UUEREIOEDCBBID-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CN=CC=C4

Origin of Product

United States

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